2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-20-8-4-7-10(5-9(8)21-2)22-14(17-7)18-13(19)6-3-11(15)23-12(6)16/h3-5H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZCPRJBMZYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving halogenation and cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the thiophene ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere.
Chemical Reactions Analysis
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to hydrophobic pockets within proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzothiazole-Thiophene Family
The compound’s closest structural analog is 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (BG01428, CAS 862807-76-9), which differs in the methoxy substitution pattern on the benzothiazole ring (4,7-dimethoxy vs. 5,6-dimethoxy).
Functional Group Variations in Thiazole Derivatives
While the target compound is a carboxamide, other benzothiazole-containing analogs, such as those in Pharmacopeial Forum (2017) , feature carbamate or urea linkages. For example:
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a carbamate group and complex peptide-like side chains, enhancing protease resistance compared to carboxamides .
- 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Example 24 in PATENT JOURNAL, 2024) substitutes the thiophene with a pyridine ring and introduces adamantane, improving lipophilicity and blood-brain barrier penetration .
Data Table: Key Comparisons
Research Implications
The 5,6-dimethoxy substitution on the benzothiazole ring in the target compound likely enhances hydrogen-bonding interactions with biological targets compared to its 4,7-dimethoxy analog. However, carbamate-linked derivatives from Pharmacopeial Forum (2017) exhibit superior metabolic stability due to reduced esterase susceptibility . Future studies should prioritize pharmacokinetic profiling to compare bioavailability and target engagement across these analogs.
Biological Activity
2,5-Dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and multiple functional groups that contribute to its pharmacological properties. Research has focused on its synthesis, characterization, and biological effects, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of:
- Dichloro and dimethoxy substitutions that enhance its reactivity and biological interaction.
- A thiophene ring , which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the benzothiazole moiety via nucleophilic substitution.
- Carboxamide formation by reacting with appropriate amine precursors.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study screened various thiazole compounds for their antibacterial activity against both gram-positive and gram-negative bacteria. Notably:
- The compound demonstrated comparable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.
- It showed reduced efficacy against Streptococcus pyogenes, indicating selective antibacterial properties .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes. This mechanism could be linked to its structural features that allow it to interact with biological targets effectively .
Case Studies
Several case studies have explored the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Antibacterial Efficacy : A series of thiazole derivatives were synthesized and tested for their antibacterial properties against various pathogens. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial activity .
- Inflammation Model Testing : In vivo models demonstrated that compounds with similar structures could reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 1,4-dithiane-2,5-diol, THF | Thiophene ring formation | |
| 2 | Sodium azide, DMF | Tetrazole/benzothiazole cyclization | |
| 3 | DCC/DMAP, dichloromethane | Amide bond formation |
Advanced Question : How can researchers optimize yields in multi-step syntheses involving moisture-sensitive intermediates? Methodological Answer :
- Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate cyclization .
- Workup Strategies : Quench reactive intermediates (e.g., azides) with ice/water to isolate solids efficiently .
Analytical Characterization
Basic Question : Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons and carbons in the thiophene (δ 6.8–7.5 ppm), benzothiazole (δ 7.1–8.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Advanced Question : How should researchers resolve discrepancies in ¹³C NMR data caused by tautomerism or dynamic effects? Methodological Answer :
- Variable-Temperature NMR : Perform experiments at low temperatures to slow tautomeric interconversion .
- DFT Calculations : Compare experimental shifts with computed values to validate assignments .
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to resolve overlapping signals .
Biological Evaluation
Basic Question : What in vitro assays are suitable for evaluating the antimicrobial activity of this compound? Methodological Answer :
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC (Minimum Inhibitory Concentration) values .
- Positive Controls : Use ciprofloxacin or ampicillin to validate assay sensitivity .
Advanced Question : How can researchers address contradictions between molecular docking predictions and experimental bioactivity data? Methodological Answer :
- Binding Site Flexibility : Use induced-fit docking models to account for receptor conformational changes .
- Solvent Effects : Include explicit water molecules in docking simulations to improve accuracy .
- Free Energy Calculations : Apply MM-GBSA/PBSA to refine binding affinity predictions .
Stability and Environmental Fate
Basic Question : What methods assess the hydrolytic stability of the carboxamide bond? Methodological Answer :
- pH-Variation Studies : Incubate the compound in buffers (pH 3–10) at 37°C, monitoring degradation via HPLC .
- Activation Energy Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced Question : How to design long-term environmental fate studies for this compound? Methodological Answer :
- Compartmental Analysis : Track distribution in soil/water systems using LC-MS/MS, measuring log Kow and soil adsorption coefficients .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products .
Computational and Experimental Integration
Basic Question : What role does molecular docking play in studying this compound’s mechanism? Methodological Answer :
- Target Identification : Dock against enzymes (e.g., bacterial DNA gyrase) to hypothesize targets .
- Pharmacophore Mapping : Identify critical interactions (e.g., H-bonds with methoxy groups) .
Advanced Question : How can DFT calculations enhance experimental spectral interpretations? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
